molecular formula C19H24O4 B1203407 Nagilactone F CAS No. 36912-00-2

Nagilactone F

Cat. No.: B1203407
CAS No.: 36912-00-2
M. Wt: 316.4 g/mol
InChI Key: DYJDPNXKUMPXEJ-DZLVSBGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nagilactone F is a diterpene lactone isolated from Podocarpus latifolius and has been shown to exhibit inhibitory activity against activator protein 1 (AP-1). It has a role as a metabolite and an AP-1 antagonist. It is a gamma-lactone, a delta-lactone, a diterpene lactone and an organic heterotetracyclic compound.

Scientific Research Applications

Cytotoxic Activity

Antifungal Properties

Nagilactone F demonstrates notable antifungal properties. A study exploring the combination effects of antifungal nagilactones against Candida albicans and other fungi highlighted this compound's potential in enhancing antifungal efficacy when combined with phenylpropanoids (Kubo et al., 1993).

Antiproliferative Constituents

Research on the roots of Ethiopian Podocarpus falcatus identified this compound as a significant antiproliferative agent, particularly effective against human colorectal adenocarcinoma cells (Addo et al., 2015).

Allelopathic Potential

The allelopathic potential of this compound has been evaluated, revealing its strong bioactivity in this area. This aspect was particularly noted in a study involving the synthesis of this compound and assessing its allelopathic potential (Barrero et al., 1999).

Mechanism of Action in Anticancer Activities

The anticancer activities of nagilactones, including this compound, were thoroughly reviewed, highlighting their multifaceted mechanisms of action in cancer therapy. These mechanisms include inhibition of cell proliferation, blockade of cancer cell migration and invasion, and modulation of the PD-L1 immune checkpoint (Bailly, 2020).

Properties

CAS No.

36912-00-2

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,6R,9R,12S,16R)-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,7-diene-4,11-dione

InChI

InChI=1S/C19H24O4/c1-10(2)15-11-8-13-16-18(3,12(11)9-14(20)23-15)6-5-7-19(16,4)17(21)22-13/h8-10,13,15-16H,5-7H2,1-4H3/t13-,15-,16-,18-,19+/m1/s1

InChI Key

DYJDPNXKUMPXEJ-DZLVSBGCSA-N

Isomeric SMILES

CC(C)[C@@H]1C2=C[C@@H]3[C@@H]4[C@@](C2=CC(=O)O1)(CCC[C@@]4(C(=O)O3)C)C

SMILES

CC(C)C1C2=CC3C4C(C2=CC(=O)O1)(CCCC4(C(=O)O3)C)C

Canonical SMILES

CC(C)C1C2=CC3C4C(C2=CC(=O)O1)(CCCC4(C(=O)O3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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